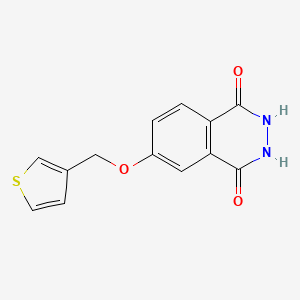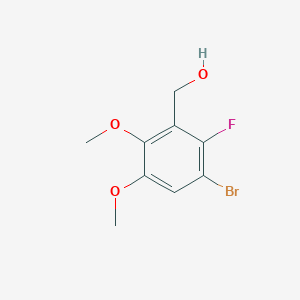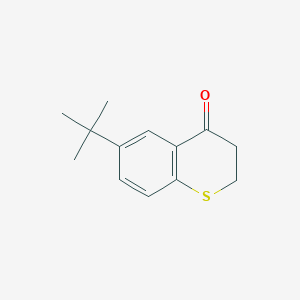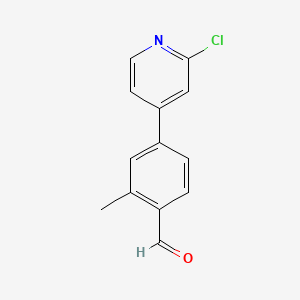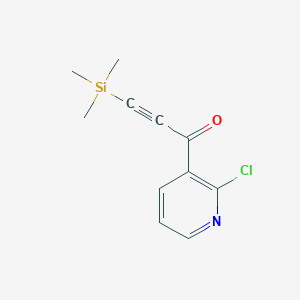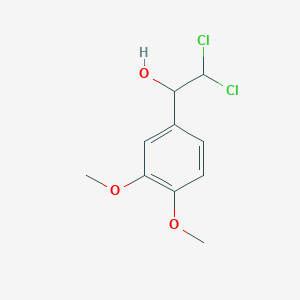
2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol: is an organic compound with the molecular formula C10H12Cl2O3 . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to an ethane backbone, which is further substituted with a 3,4-dimethoxyphenyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol typically begins with the starting material 3,4-dimethoxybenzaldehyde.
Chlorination: The aldehyde group is first converted to a gem-dichloromethyl group using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Reduction: The resulting 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanal is then reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethane.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanal or 2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanone.
Reduction: 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. The presence of chlorine atoms and the hydroxyl group can facilitate interactions with enzymes and other proteins, potentially inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethane
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanal
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanone
Uniqueness:
- The presence of both chlorine atoms and a hydroxyl group makes 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, provides versatility in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H12Cl2O3 |
|---|---|
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
2,2-dichloro-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI-Schlüssel |
LROJTBAEQPSDOO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C(Cl)Cl)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


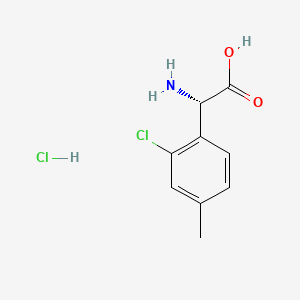
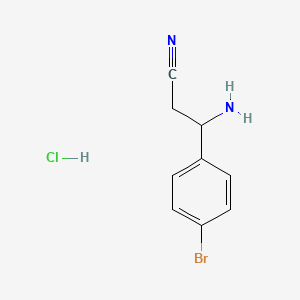
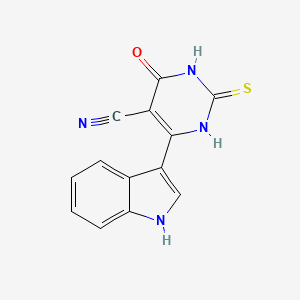
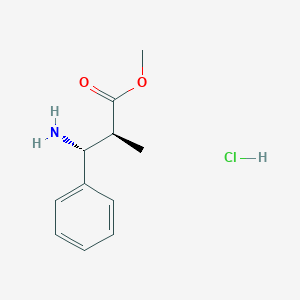
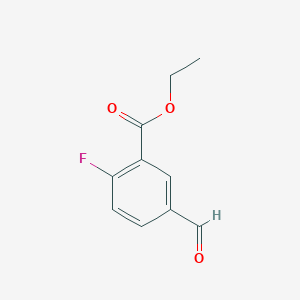
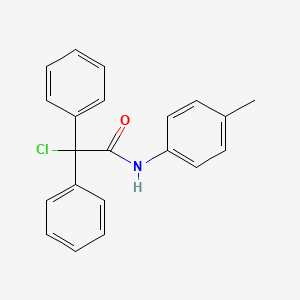
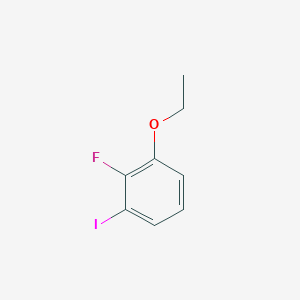
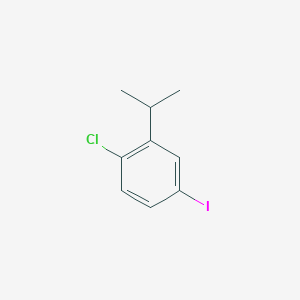
![1-Methyl-1H-imidazo[4,5-C]pyridin-6-amine hydrochloride](/img/structure/B14023631.png)
